Glycylglycyl-N-[di(1H-imidazol-2-yl)methyl]-L-histidinamide
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Overview
Description
Glycylglycyl-N-[di(1H-imidazol-2-yl)methyl]-L-histidinamide is a complex organic compound that features an imidazole ring, which is a five-membered heterocyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycyl-N-[di(1H-imidazol-2-yl)methyl]-L-histidinamide typically involves the formation of the imidazole ring followed by the attachment of the glycylglycyl and histidinamide groups. One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction conditions often involve nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Glycylglycyl-N-[di(1H-imidazol-2-yl)methyl]-L-histidinamide can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the imidazole ring or other functional groups.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while reduction could lead to partially or fully reduced imidazole derivatives .
Scientific Research Applications
Glycylglycyl-N-[di(1H-imidazol-2-yl)methyl]-L-histidinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Glycylglycyl-N-[di(1H-imidazol-2-yl)methyl]-L-histidinamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, which is crucial in enzyme inhibition. The compound can also interact with proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Histidine: A naturally occurring amino acid with an imidazole side chain.
Imidazole: The basic structure found in many biologically active molecules.
Histidinamide: A derivative of histidine with similar properties.
Uniqueness
Glycylglycyl-N-[di(1H-imidazol-2-yl)methyl]-L-histidinamide is unique due to its combination of glycylglycyl and histidinamide groups attached to the imidazole ring. This structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
917571-57-4 |
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Molecular Formula |
C17H22N10O3 |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-N-[bis(1H-imidazol-2-yl)methyl]-3-(1H-imidazol-5-yl)propanamide |
InChI |
InChI=1S/C17H22N10O3/c18-6-12(28)24-8-13(29)26-11(5-10-7-19-9-25-10)17(30)27-14(15-20-1-2-21-15)16-22-3-4-23-16/h1-4,7,9,11,14H,5-6,8,18H2,(H,19,25)(H,20,21)(H,22,23)(H,24,28)(H,26,29)(H,27,30)/t11-/m0/s1 |
InChI Key |
AUFQEDCFRATZQU-NSHDSACASA-N |
Isomeric SMILES |
C1=CN=C(N1)C(C2=NC=CN2)NC(=O)[C@H](CC3=CN=CN3)NC(=O)CNC(=O)CN |
Canonical SMILES |
C1=CN=C(N1)C(C2=NC=CN2)NC(=O)C(CC3=CN=CN3)NC(=O)CNC(=O)CN |
Origin of Product |
United States |
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